molecular formula C8H7NO3 B14253779 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole CAS No. 350028-07-8

1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole

Cat. No.: B14253779
CAS No.: 350028-07-8
M. Wt: 165.15 g/mol
InChI Key: WHXDTFZOROKWHP-UHFFFAOYSA-N
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Description

1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of oxazole and dioxocino rings

Preparation Methods

The synthesis of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent. The reaction time is generally around 5 hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, methanol, and propargyl alcohol . Major products formed from these reactions include dihydroisoxazole and isoxazole derivatives .

Scientific Research Applications

1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole involves its interaction with various molecular targets and pathways. The compound readily binds with biological systems such as enzymes and receptors via numerous non-covalent interactions . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole can be compared with other similar compounds such as oxazole, isoxazole, and oxadiazoles . These compounds share similar heterocyclic structures but differ in their specific ring compositions and substituents. The uniqueness of this compound lies in its combined oxazole and dioxocino rings, which confer distinct chemical and biological properties.

Properties

CAS No.

350028-07-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4,9,11-trioxa-3-azatricyclo[6.3.1.02,6]dodeca-1,5,7-triene

InChI

InChI=1S/C8H7NO3/c1-5-3-12-9-8(5)7-2-6(1)10-4-11-7/h1,3,9H,2,4H2

InChI Key

WHXDTFZOROKWHP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CONC3=C1OCO2

Origin of Product

United States

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